

Spectroscopic Profile of 4,5-Dichloro-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dichloro-2-nitroaniline

Cat. No.: B146558

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-dichloro-2-nitroaniline**, a key intermediate in various synthetic pathways. The document details the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics of the compound, presenting the data in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, offering a foundational methodology for researchers.

Introduction

4,5-Dichloro-2-nitroaniline ($C_6H_4Cl_2N_2O_2$) is a substituted aromatic amine of significant interest in the synthesis of dyes, pigments, and pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide serves as a centralized resource for the IR, NMR, and MS data of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for **4,5-dichloro-2-nitroaniline** in a structured format.

Infrared (IR) Spectroscopy

The infrared spectrum of **4,5-dichloro-2-nitroaniline** reveals characteristic absorption bands corresponding to its functional groups. The data presented in Table 1 was obtained from the NIST WebBook.

Table 1: Infrared (IR) Spectral Data of **4,5-Dichloro-2-nitroaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485	Strong	N-H Stretch (Asymmetric)
3370	Strong	N-H Stretch (Symmetric)
1625	Strong	N-H Scissoring
1575	Strong	C=C Aromatic Ring Stretch
1510	Strong	N-O Stretch (Asymmetric)
1340	Strong	N-O Stretch (Symmetric)
875	Strong	C-H Aromatic Out-of-Plane Bend
810	Strong	C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of **4,5-dichloro-2-nitroaniline** shows two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

Table 2: ¹H NMR Spectral Data of **4,5-Dichloro-2-nitroaniline**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.95	Singlet	-	H-3
7.05	Singlet	-	H-6

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

The ^{13}C NMR spectrum displays six signals, corresponding to the six carbon atoms in the aromatic ring.

Table 3: ^{13}C NMR Spectral Data of **4,5-Dichloro-2-nitroaniline**

Chemical Shift (δ , ppm)	Assignment
145.2	C-2
135.5	C-1
131.8	C-4
128.4	C-5
120.1	C-6
115.7	C-3

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

The mass spectrum of **4,5-dichloro-2-nitroaniline** provides information about its molecular weight and fragmentation pattern. The data presented in Table 4 was obtained from the NIST WebBook.[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data of **4,5-Dichloro-2-nitroaniline**

m/z	Relative Intensity (%)	Assignment
206	100	$[\text{M}]^+$ (Molecular Ion)
176	25	$[\text{M-NO}]^+$
160	40	$[\text{M-NO}_2]^+$
125	30	$[\text{M-NO}_2\text{-Cl}]^+$
90	15	$[\text{C}_5\text{H}_2\text{Cl}]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

Procedure:

- Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts relative to TMS (0 ppm).
- Acquire the ^{13}C NMR spectrum, typically using a proton-decoupled pulse sequence.
- Process the ^{13}C NMR spectrum and determine the chemical shifts relative to TMS.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

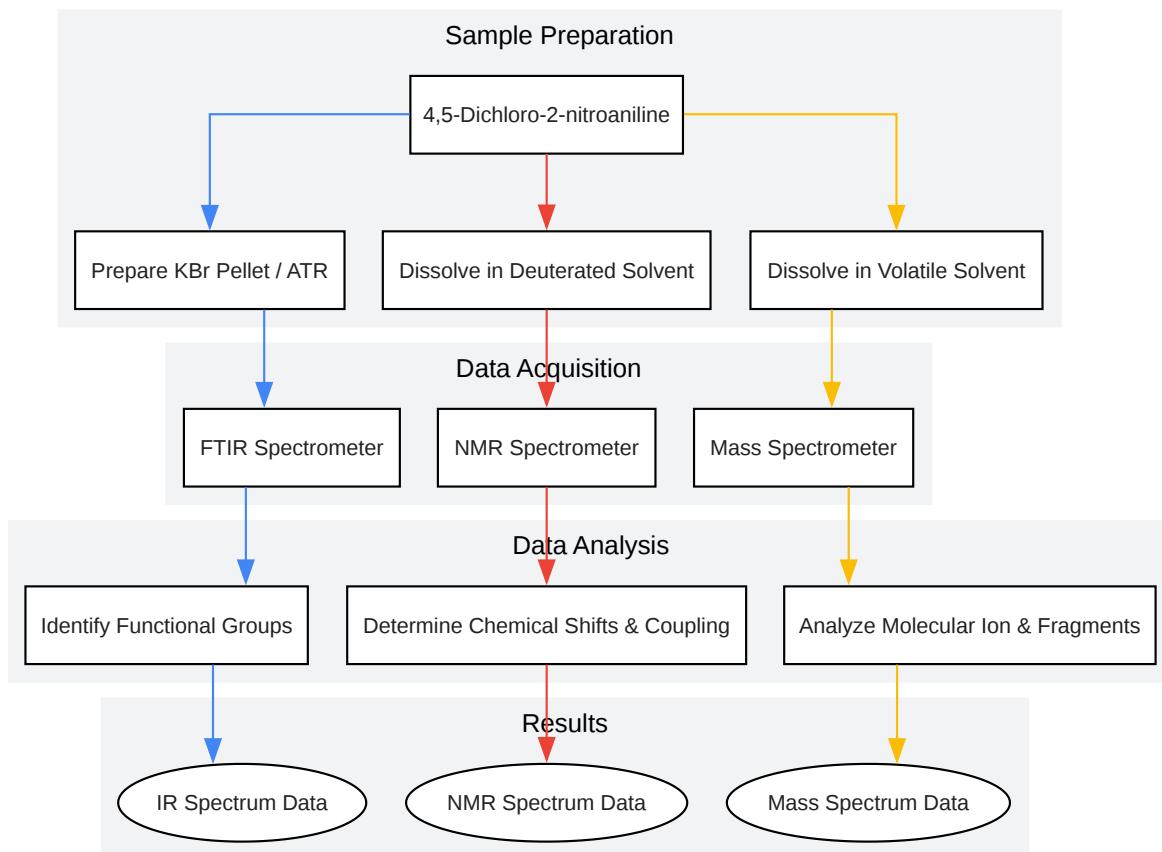
Procedure (Direct Infusion):

- Dissolve a small amount of the sample in a volatile organic solvent.
- Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by infusion.
- Ionize the sample using a beam of high-energy electrons (typically 70 eV).
- Accelerate the resulting ions into the mass analyzer.
- Separate the ions based on their mass-to-charge ratio (m/z).
- Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **4,5-dichloro-2-nitroaniline** can be visualized as a sequential process of sample preparation, data acquisition, and data analysis for each spectroscopic technique.

Spectroscopic Analysis Workflow for 4,5-Dichloro-2-nitroaniline



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the distinct yet parallel workflows for obtaining and analyzing IR, NMR, and MS data for a given chemical compound. Each pathway involves specific sample preparation, data acquisition using the appropriate instrumentation, and subsequent data analysis to yield the final spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Dichloro-2-nitroaniline [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4,5-Dichloro-2-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146558#spectroscopic-data-of-4-5-dichloro-2-nitroaniline-ir-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com